molecular formula C22H27N5O3S2 B11302868 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B11302868
M. Wt: 473.6 g/mol
InChI Key: DVSBSGDMCRARAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfonamide group and the acetamide moiety. Common reagents used in these reactions include azides, alkynes, and sulfonyl chlorides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The triazole ring and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazole derivatives. These products can be further utilized in various chemical and biological applications.

Scientific Research Applications

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ISOPROPYL-5-METHYL-4-NITRO-PHENOL: A compound with a similar structural motif but different functional groups.

    N-PHENYLMETHANESULFONAMIDE: Shares the sulfonamide group but lacks the triazole ring and acetamide moiety.

Uniqueness

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and acetamide moiety. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H27N5O3S2/c1-16(2)18-12-8-9-13-19(18)23-21(28)15-31-22-25-24-20(26(22)3)14-27(32(4,29)30)17-10-6-5-7-11-17/h5-13,16H,14-15H2,1-4H3,(H,23,28)

InChI Key

DVSBSGDMCRARAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.